Arbaclofen
Übersicht
Beschreibung
Arbaclofen ist das aktive R-Enantiomer von Baclofen, einem Agonisten des γ-Aminobuttersäure-B-Rezeptors. Es ist bekannt für seine höhere Spezifität und Potenz im Vergleich zum S-Enantiomer und racemischem Baclofen. This compound wird hauptsächlich zur Behandlung von Spastik bei Multipler Sklerose und anderen neurologischen Erkrankungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Arbaclofen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als chiraler Baustein bei der Synthese anderer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf γ-Aminobuttersäure-B-Rezeptoren und die Neurotransmission untersucht.
Medizin: Wird auf sein Potenzial zur Behandlung von Spastik, Autismus-Spektrum-Störungen und Fragilem-X-Syndrom untersucht.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Agonist an den γ-Aminobuttersäure-B-Rezeptoren wirkt. Diese Wirkung erhöht die inhibitorische Neurotransmission, was zu einer Reduktion der Muskelspastik führt. Zu den molekularen Zielstrukturen gehören die γ-Aminobuttersäure-B-Rezeptor-Untereinheiten 1 und 2. Die Fähigkeit von this compound, im unteren Dünndarm und im Dickdarm resorbiert zu werden, ermöglicht die Entwicklung von Retardformulierungen .
Wirkmechanismus
Target of Action
®-Baclofen, also known as Arbaclofen, primarily targets the GABA-B receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to regulate neuronal excitability and synaptic transmission .
Mode of Action
This compound acts as an agonist at the GABA-B receptors . By binding to these receptors, it enhances the inhibitory effects of GABA neurotransmission. This results in hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .
Biochemical Pathways
The activation of GABA-B receptors by this compound influences several biochemical pathways. It inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, affecting downstream signaling pathways involved in neuronal excitability and synaptic plasticity .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed. It is widely distributed throughout the body, including the central nervous system. This compound is primarily metabolized in the liver and excreted in the urine . These ADME properties influence the bioavailability of this compound, determining its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters. This can result in a decrease in muscle spasticity and an improvement in symptoms of conditions like multiple sclerosis and spinal cord injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the stability of the drug. Additionally, individual factors like age, gender, liver function, and kidney function can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and potential side effects .
Zukünftige Richtungen
Arbaclofen has been well tolerated even at higher doses up to 15 mg tri-daily so it is likely that further studies will be carried out both in ASD and in subtypes of ASD including FXS . Future success in this field will depend on learning from past challenges to improve clinical trial design, choose appropriate outcome measures and age range choices, and find readily modulated drug targets .
Vorbereitungsmethoden
Arbaclofen kann durch verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Trennung von racemischem Baclofen in seine R- und S-Enantiomere. Dieser Prozess beinhaltet typischerweise die Verwendung von chiraler Chromatographie oder enzymatischer Auflösung. Industrielle Produktionsmethoden können die Verwendung spezifischer Katalysatoren und Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu optimieren .
Analyse Chemischer Reaktionen
Arbaclofen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Übliche Reagenzien für die Oxidation sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Carboxylgruppen. Übliche Reagenzien sind Halogenierungsmittel und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Arbaclofen wird oft mit anderen Verbindungen verglichen, wie zum Beispiel:
Baclofen: Das racemische Gemisch aus R- und S-Enantiomeren. This compound hat eine höhere Spezifität und Potenz im Vergleich zu Baclofen.
Gabapentin: Ein weiteres γ-Aminobuttersäure-Analogon, das für ähnliche Indikationen verwendet wird, aber einen anderen Wirkmechanismus hat.
Tizanidin: Ein Muskelrelaxans mit einem anderen pharmakologischen Profil.
Die Einzigartigkeit von this compound liegt in seiner höheren Spezifität für den γ-Aminobuttersäure-B-Rezeptor und seiner Retardformulierung, die die Patientencompliance verbessert und die Dosierhäufigkeit reduziert .
Eigenschaften
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219366 | |
Record name | Arbaclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission. It is the isomer of baclofen which harbors antispastic activity. | |
Record name | Arbaclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69308-37-8 | |
Record name | (-)-Baclofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69308-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbaclofen [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069308378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbaclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arbaclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Amino-3-(4-chlorophenyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARBACLOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYU6UTW25B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
206-208 °C | |
Record name | Arbaclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.